molecular formula C22H19N3O6 B604063 N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide CAS No. 1119398-63-8

N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide

Cat. No.: B604063
CAS No.: 1119398-63-8
M. Wt: 421.4g/mol
InChI Key: ONADLZVTXXBRGG-UHFFFAOYSA-N
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Description

N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a furan ring, a carboxamide group, and a 1,2,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the 3,4,5-trimethoxyphenyl group: This step involves the substitution of the oxadiazole ring with a 3,4,5-trimethoxyphenyl group using a suitable electrophilic aromatic substitution reaction.

    Coupling with furan-2-carboxylic acid: The final step involves coupling the substituted oxadiazole with furan-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives of the oxadiazole ring.

    Substitution: Phenyl derivatives with substituted functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease progression.

    Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The presence of the 3,4,5-trimethoxyphenyl group can enhance its binding affinity to these targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-furamide: shares structural similarities with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

1119398-63-8

Molecular Formula

C22H19N3O6

Molecular Weight

421.4g/mol

IUPAC Name

N-[2-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H19N3O6/c1-27-17-11-13(12-18(28-2)19(17)29-3)20-24-22(31-25-20)14-7-4-5-8-15(14)23-21(26)16-9-6-10-30-16/h4-12H,1-3H3,(H,23,26)

InChI Key

ONADLZVTXXBRGG-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CO4

Origin of Product

United States

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